6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine
Overview
Description
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.10 .
Synthesis Analysis
The synthesis of this compound involves several steps. At about -78° C and under an atmosphere of nitrogen, n-butyllithium in tetrahydrofuran was added to a solution of this compound. The mixture was stirred at -40 to -60° C for about 2 hours. Then, N-methoxy-N-methylacetamide was added, the mixture was stirred at about -78° C for about 2 hours, and then quenched by adding a solution of saturated ammonium chloride .Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxine ring with two methyl groups attached to one of the carbon atoms and a bromine atom attached to another carbon atom .Scientific Research Applications
Synthesis of Functionalized Derivatives
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine serves as a precursor in the synthesis of functionalized derivatives. Research has illustrated the conversion of salicylic acids and acetylenic esters into 4H-benzo[d][1,3]dioxin-4-one derivatives. This process, facilitated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in an acetonitrile medium, is significant for the subsequent room temperature amidation with primary amines, yielding salicylamides. The efficiency of this synthetic approach is evident in the moderate to good yields of the resulting compounds.
Safety and Hazards
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is classified as a warning substance. It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-4H-1,3-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2)12-6-7-5-8(11)3-4-9(7)13-10/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALGZOSKLCMHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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